1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione
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Overview
Description
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with an amino group and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene-9,10-dione core, followed by the introduction of the amino group and the oxazine ring through subsequent reactions. Specific reagents and conditions would depend on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the oxazine ring or the anthracene core.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the anthracene core.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic devices or as a dye.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be harnessed for use in devices.
Comparison with Similar Compounds
Similar Compounds
1-Amino-9,10-anthraquinone: Similar structure but lacks the oxazine ring.
2-(2H-1,4-Oxazin-4(3H)-yl)anthracene-9,10-dione: Similar but without the amino group.
Uniqueness
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is unique due to the presence of both the amino group and the oxazine ring, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
91323-07-8 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-amino-2-(2,3-dihydro-1,4-oxazin-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14N2O3/c19-16-14(20-7-9-23-10-8-20)6-5-13-15(16)18(22)12-4-2-1-3-11(12)17(13)21/h1-7,9H,8,10,19H2 |
InChI Key |
FXGYTKJLRMAHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=CN1C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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